molecular formula C23H22N2O4S B2543077 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941871-60-9

2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2543077
CAS RN: 941871-60-9
M. Wt: 422.5
InChI Key: JCBRXHCFYSMEFN-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers for the purpose of developing new pharmaceutical compounds .


Synthesis Analysis

Phenoxy acetamide and its derivatives have been synthesized for the purpose of developing new pharmaceutical compounds . The synthesis process involves many chemical techniques and computational chemistry applications . The process includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Molecular Structure Analysis

The molecular structure of “2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is complex, and it is part of a larger group of compounds known as phenoxy-N-phenylacetamides . These compounds are prepared with varied substitutions in the phenyl ring of aniline .


Chemical Reactions Analysis

Phenoxy acetamide and its derivatives have shown remarkable research and demonstrated a variety of biological activities . The experiments performed disclosed that the acetamide compounds displayed good activity .

Scientific Research Applications

Anticancer Potential

The synthesis and evaluation of novel anticancer agents have been a focal point in medicinal chemistry. Researchers have designed and synthesized a series of 2-phenoxy-N-phenylacetamides with varying substitutions in the phenyl ring of aniline. These compounds were then assessed for their anticancer activity . Investigating their mechanisms of action, cellular uptake, and potential synergies with existing chemotherapeutic agents could provide valuable insights for cancer treatment.

Future Directions

The future directions for the research on “2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” and similar compounds include the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This presents an opportunity for chemists to design new derivatives of these compounds .

Mechanism of Action

Target of Action

It is known that this compound was designed and synthesized as a potential anticancer agent . Therefore, it is likely that its targets are related to pathways involved in cancer cell proliferation and survival.

Mode of Action

It has been reported that this compound and its derivatives have shown a moderate degree of cytotoxicity against several human cancer cell lines . This suggests that it may interact with its targets to inhibit cell growth and induce cell death in cancer cells.

Result of Action

The 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and its derivatives have shown a moderate degree of cytotoxicity against several human cancer cell lines . Some compounds in this series have displayed potent cell growth inhibitory activity with IC50 values below 20 μM . This suggests that the molecular and cellular effects of this compound’s action may include inhibition of cell growth and induction of cell death in cancer cells.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-13-14-22-18(16-19)8-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBRXHCFYSMEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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